4-bromo-N-(1-butil-2-oxo-1,2,3,4-tetrahidroquinolin-6-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

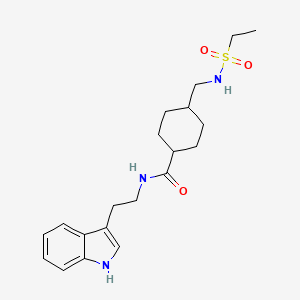

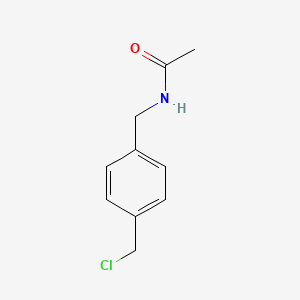

The compound “4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a bromine atom attached to the benzene ring, and a tetrahydroquinoline group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide and tetrahydroquinoline groups would likely contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the benzamide and tetrahydroquinoline groups might increase its solubility in polar solvents .Mecanismo De Acción

The mechanism of action of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of neurotransmitters, as well as the activity of certain receptors that are involved in the transmission of nerve impulses.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have been studied extensively. This compound has been found to have an effect on the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has also been found to have an effect on the activity of certain enzymes that are involved in the biosynthesis of these neurotransmitters.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these enzymes and receptors without affecting other biochemical processes in the body. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.

Direcciones Futuras

There are several future directions for research on 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One direction is to study its potential use as a therapeutic agent for various diseases, including cancer and Parkinson's disease. Another direction is to further explore its mechanism of action and its effects on specific biochemical and physiological processes. Additionally, research could be conducted to develop more efficient synthesis methods for this compound.

Métodos De Síntesis

The synthesis of 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been achieved using various methods. One such method involves the reaction of 4-bromo-2-nitrobenzoic acid with butylamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid to yield the final product.

Aplicaciones Científicas De Investigación

- 4-bromo-N-(1-butil-2-oxo-1,2,3,4-tetrahidroquinolin-6-il)benzamida derivados se han explorado por su potencial antimicrobiano . Compuestos específicos dentro de esta clase pueden exhibir actividad contra bacterias, hongos u otros microorganismos.

- Algunos derivados del indol, incluidos los relacionados con nuestro compuesto, han demostrado efectos antiinflamatorios y analgésicos. Por ejemplo, (S)-N-(1-(benzo[d]tiazol-2-ilamino)-3-(1H-indol-2-il)-1-oxopropan-2-il)-N-(4-nitrofenilsulfonil)benzamida y (S)-N-(benzo[d]tiazol-2-il)-1-(4-nitrofenilsulfonil)pirrolidina-2-carboxamida han mostrado promesa en este sentido .

- La síntesis de derivados del indol es un área fascinante de estudio. Los investigadores exploran métodos novedosos para construir unidades de indol, que son frecuentes en productos naturales y fármacos .

Actividad Antimicrobiana

Propiedades Antiinflamatorias y Analgésicas

Química Heterocíclica

Actividad Antiviral

Propiedades

IUPAC Name |

4-bromo-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2/c1-2-3-12-23-18-10-9-17(13-15(18)6-11-19(23)24)22-20(25)14-4-7-16(21)8-5-14/h4-5,7-10,13H,2-3,6,11-12H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZKLXBETFYTEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)

![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)

![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)

![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)

![4-[2-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2391109.png)